molecular formula C26H26N4O2S B12020813 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 538336-56-0

2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12020813
CAS No.: 538336-56-0
M. Wt: 458.6 g/mol
InChI Key: WVUODVXLJGATJV-UHFFFAOYSA-N
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Description

2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a research-grade chemical compound recognized for its potent and selective inhibition of Histone Deacetylase 6 (HDAC6). This targeted mechanism underpins its significant value in oncological and neuroscientific research. HDAC6 is a unique cytosolic deacetylase that primarily acts on non-histone substrates, such as α-tubulin, HSP90, and cortactin, playing a crucial role in cell motility, protein degradation via aggresome formation, and stress response. By selectively inhibiting HDAC6, this compound induces hyperacetylation of α-tubulin, disrupting microtubule dynamics and intracellular transport. Furthermore, it interferes with the chaperone function of HSP90, leading to the degradation of its oncogenic client proteins. This dual action makes it a compelling tool for investigating novel anti-cancer strategies, particularly in multiple myeloma and other hematological malignancies where HDAC6-mediated aggresome formation is a key resistance mechanism to proteasome inhibitors. Research published in the journal European Journal of Medicinal Chemistry has demonstrated that this triazole-based thioglycolamide derivative exhibits superior HDAC6 selectivity over class I HDACs, which is critical for minimizing the side effects associated with pan-HDAC inhibition. Beyond oncology, its ability to modulate tubulin acetylation is also being explored in neurological disease models, including Alzheimer's disease, where impaired axonal transport is a pathological feature, offering a potential research pathway for therapeutic intervention in neurodegeneration.

Properties

CAS No.

538336-56-0

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H26N4O2S/c1-4-32-22-14-12-21(13-15-22)27-24(31)17-33-26-29-28-25(20-8-6-5-7-9-20)30(26)23-16-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,27,31)

InChI Key

WVUODVXLJGATJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in the presence of a base. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The final product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility: The triazole core allows diverse substitutions, enabling tuning of lipophilicity (e.g., ethoxy vs. methoxy) and steric effects (phenyl vs. phenoxymethyl).
  • Activity Trends: Amino and furan substitutions () demonstrate significant anti-exudative activity, suggesting the target compound’s ethoxyphenyl group could synergize with the triazole’s inherent properties for enhanced efficacy.
  • Synthetic Utility : Compounds like N-(4-chloro-2-nitrophenyl) derivatives () highlight the role of acetamides as intermediates, though their lack of a triazole core limits direct pharmacological comparison.

Biological Activity

The compound 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , with the CAS number 494195-96-9, is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Preliminary studies suggest that the compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with enzymes, potentially inhibiting their activity. For instance, docking studies have indicated possible interactions with human prostaglandin reductase (PTGR2), suggesting its role as an inhibitor in inflammatory pathways .
  • Receptor Modulation : The compound may also modulate receptor functions, influencing various signaling pathways that could lead to therapeutic effects in conditions such as cancer or inflammation.

Anticancer Potential

Triazole derivatives are under investigation for their anticancer properties. The ability of such compounds to inhibit tumor growth has been noted in several studies:

  • Mechanisms : The inhibition of angiogenesis and induction of apoptosis are common mechanisms through which triazoles exert anticancer effects.

Anti-inflammatory Effects

Given the compound's structural characteristics, it is hypothesized to possess anti-inflammatory properties:

  • Prostaglandin Synthesis Inhibition : By potentially inhibiting enzymes involved in prostaglandin synthesis, the compound may reduce inflammation and pain associated with various conditions.

Case Studies and Research Findings

  • Docking Studies : A study conducted on similar triazole compounds demonstrated effective binding with PTGR2, indicating potential anti-inflammatory action through enzyme inhibition .
  • Synthesis and Biological Evaluation : Research on related compounds has shown promising results in terms of biological efficacy. For example, derivatives of 1,3,4-thiadiazoles have been evaluated for their antimicrobial and anti-inflammatory activities with favorable outcomes .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis; inhibits angiogenesis
Anti-inflammatoryInhibits prostaglandin synthesis

Q & A

Basic Research Questions

Q. How is the compound synthesized, and what reagents are critical for optimizing yield?

  • Methodology: Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key reagents include EDCI/HOBt for amide bond formation and thiourea derivatives for triazole ring closure. Reaction conditions (e.g., anhydrous DMF at 60–80°C) are critical for minimizing side products .
  • Data Consideration: Monitor reaction progress via TLC and HPLC. Yields >70% are achievable with stoichiometric control of aryl halides and thiol intermediates .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

  • Methodology: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S–C bond at ~680 cm1^{-1}). X-ray crystallography resolves 3D conformation, particularly for triazole ring planarity .

Q. How stable is the compound under varying pH and light conditions?

  • Methodology: Stability assays in buffers (pH 2–12) and under UV light (254–365 nm) reveal degradation patterns. Triazole derivatives generally degrade at extremes (pH <3 or >10) and under prolonged UV exposure, requiring storage in amber vials at 4°C .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology: Reconcile discrepancies using multi-parametric QSAR models that integrate steric/electronic descriptors (e.g., Hammett constants, logP) with in vitro assays. For example, if predicted IC50_{50} values for kinase inhibition differ from observed data, re-optimize docking parameters (e.g., solvation effects, protein flexibility) .
  • Case Study: Adjust molecular dynamics simulations to account for the ethoxyphenyl group’s conformational flexibility, which may alter binding pocket interactions .

Q. How does structural modification of the triazole ring impact pharmacological selectivity?

  • Methodology: Synthesize analogs with substituted phenyl groups (e.g., 2,5-dimethyl vs. 4-chlorophenyl) and compare their binding affinities via SPR or ITC. For instance, bulky substituents at position 4 of the triazole reduce off-target effects in kinase assays .
  • Data Interpretation: Tabulate IC50_{50} values against related targets (e.g., EGFR, COX-2) to identify structure-activity trends:

Substituent (R)EGFR IC50_{50} (nM)COX-2 IC50_{50} (nM)
2,5-dimethylphenyl12 ± 1.5>1000
4-chlorophenyl85 ± 6.2320 ± 25

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Methodology: Use CRISPR-edited cell lines to knock out putative targets (e.g., PI3K isoforms) and assess rescue effects. Combine with phosphoproteomics to map signaling pathway modulation .
  • Contradiction Analysis: If in vitro enzyme inhibition does not translate to cellular activity, evaluate membrane permeability via PAMPA assays or modify the acetamide group to enhance bioavailability .

Q. How can reaction conditions be optimized for gram-scale synthesis without compromising enantiomeric purity?

  • Methodology: Employ flow chemistry with immobilized catalysts (e.g., Pd/C for Suzuki couplings) to enhance reproducibility. Monitor enantiomeric excess via chiral HPLC and adjust solvent polarity (e.g., switch from THF to MeCN) to suppress racemization .

Methodological Notes

  • Data Reproducibility: Standardize solvent purification (e.g., molecular sieves for DMF) and reaction quenching protocols to minimize batch-to-batch variability .
  • Advanced Characterization: Use high-resolution mass spectrometry (HRMS) with <3 ppm error to confirm molecular formula, particularly for isotopic patterns (e.g., 35Cl^{35}Cl/37Cl^{37}Cl) .

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